(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide
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Overview
Description
(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties. The (S)-(-) enantiomer is particularly important due to its specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide typically involves the use of chiral starting materials or chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric synthesis, where a chiral auxiliary or a chiral catalyst is used to induce the formation of the (S)-(-) enantiomer. The reaction conditions often include controlled temperatures and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale asymmetric synthesis or resolution of racemic mixtures. The use of high-performance liquid chromatography (HPLC) or other chromatographic techniques is common to separate the desired enantiomer from the racemic mixture. Additionally, continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various substituted amides or other derivatives.
Scientific Research Applications
(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of chiral intermediates and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The (S)-(-) enantiomer’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- ®-(+)-1-Ethyl-2-pyrrolidinecarboxamide
- 1-Methyl-2-pyrrolidinecarboxamide
- 1-Propyl-2-pyrrolidinecarboxamide
Uniqueness
(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide is unique due to its specific (S)-(-) stereochemistry, which imparts distinct biological and chemical properties compared to its ®-(+)-enantiomer and other similar compounds. This uniqueness makes it particularly valuable in applications requiring high enantioselectivity and specificity.
Properties
IUPAC Name |
1-ethylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-5-3-4-6(9)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOASEHNECNLNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340719 |
Source
|
Record name | 1-ethylpyrrolidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114812-34-9 |
Source
|
Record name | 1-ethylpyrrolidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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